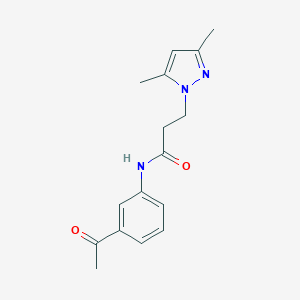
N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide is an organic compound that features a phenyl ring substituted with an acetyl group and a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 3-acetylphenylamine and 3,5-dimethyl-1H-pyrazole.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the acetyl group can yield alcohols or other reduced forms.
Substitution: The phenyl and pyrazole rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Biological Activity: Investigated for potential biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals due to its potential bioactivity.
Industry
Material Science:
作用机制
The mechanism by which N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetyl and pyrazole groups can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity.
相似化合物的比较
Similar Compounds
N-(3-acetylphenyl)-3-(1H-pyrazol-1-yl)propanamide: Lacks the dimethyl groups on the pyrazole ring.
N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide: Has an additional carbon in the propanamide chain.
Uniqueness
N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide is unique due to the presence of both the acetylphenyl and dimethylpyrazole moieties, which confer specific chemical and biological properties. The dimethyl groups on the pyrazole ring can influence the compound’s steric and electronic properties, potentially enhancing its activity or selectivity in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
N-(3-acetylphenyl)-3-(3,5-dimethylpyrazol-1-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-11-9-12(2)19(18-11)8-7-16(21)17-15-6-4-5-14(10-15)13(3)20/h4-6,9-10H,7-8H2,1-3H3,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOCNWXLNHAGRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)NC2=CC=CC(=C2)C(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-1H-benzimidazole](/img/structure/B497298.png)
![1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-1H-benzimidazole](/img/structure/B497299.png)
![1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-1H-benzimidazole](/img/structure/B497300.png)
![3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]butanamide](/img/structure/B497303.png)
![3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-methylpropanamide](/img/structure/B497304.png)
![2-chloro-N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B497306.png)
![Benzo[1,3]dioxol-5-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone](/img/structure/B497308.png)
![1-(1,3-Benzodioxol-5-ylcarbonyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B497309.png)
![Benzo[1,3]dioxol-5-yl-[4-(4-chloro-benzenesulfonyl)-piperazin-1-yl]-methanone](/img/structure/B497310.png)
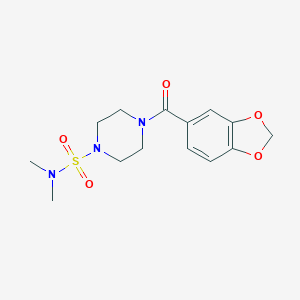
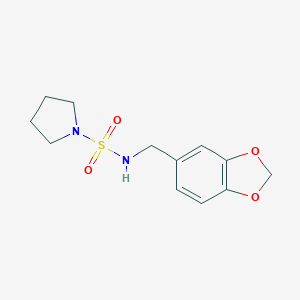
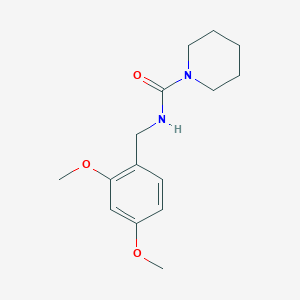
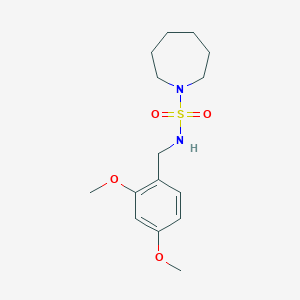
![3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1,1-diphenylurea](/img/structure/B497320.png)
